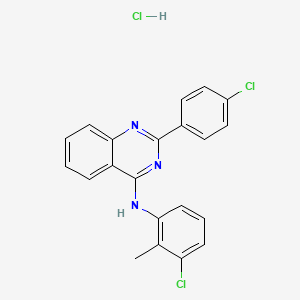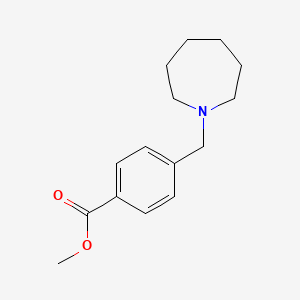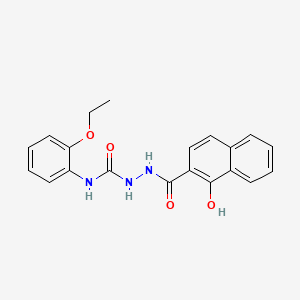![molecular formula C21H24N2O3S B5168860 2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID](/img/structure/B5168860.png)
2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID is a complex organic compound that features a benzodiazole ring, a phenoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-methyl-2-(propan-2-yl)phenol with ethylene oxide to form 2-[5-methyl-2-(propan-2-yl)phenoxy]ethanol. This intermediate is then reacted with thionyl chloride to produce 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl chloride.
Next, the benzodiazole ring is introduced by reacting the ethyl chloride intermediate with 2-mercaptobenzimidazole under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Esters and amides of the acetic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzyme active sites, inhibiting their activity. The phenoxy group can interact with cell membranes, altering their permeability. The acetic acid moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetic acid
- 2-[2-(2-Mercaptobenzimidazol-1-yl)ethyl]acetic acid
- 5-Methyl-2-(propan-2-yl)phenol
Uniqueness
2-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodiazole ring and the phenoxy group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)16-9-8-15(3)12-19(16)26-10-11-27-21-22-17-6-4-5-7-18(17)23(21)13-20(24)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGBZKCGENOLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
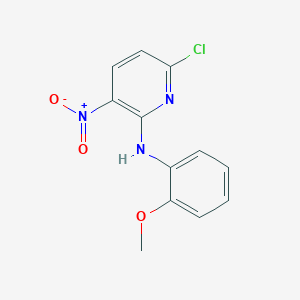
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
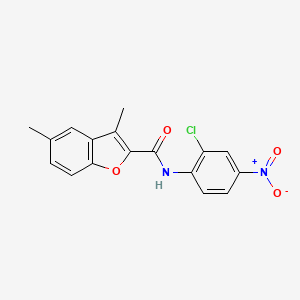
![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
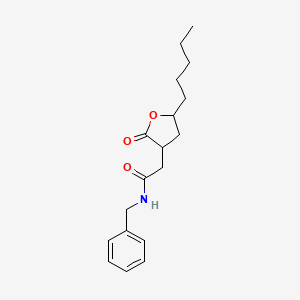
![5-[(5-Chloro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5168824.png)
![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
